![molecular formula C15H15ClFN3O3 B2797351 2-chloro-N-(2,4-diethoxypyrimidin-5-yl)-6-fluorobenzamide CAS No. 1448133-54-7](/img/structure/B2797351.png)
2-chloro-N-(2,4-diethoxypyrimidin-5-yl)-6-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2,4-diethoxypyrimidin-5-yl)-6-fluorobenzamide, also known as PD173074, is a small molecular inhibitor that specifically targets the fibroblast growth factor receptor (FGFR) tyrosine kinase. This compound has been extensively studied for its potential use as a therapeutic agent in cancer treatment.
Applications De Recherche Scientifique
Overview of Fluoropyrimidines in Cancer Treatment
Fluoropyrimidines, notably 5-fluorouracil (5-FU), have been foundational in treating a broad spectrum of solid tumors, including those originating in the gastrointestinal tract, breast, head, and neck. Despite their widespread use, the therapeutic efficacy of 5-FU is limited by moderate response rates and significant toxicities, leading to research into prodrugs like capecitabine, UFT, and S-1 to improve outcomes and reduce adverse effects. These prodrugs aim to enhance the bioavailability and cytotoxicity of 5-FU, offering a more favorable toxicity profile and improved patient convenience due to oral administration options (Malet-Martino & Martino, 2002).
S-1 in Gastric Cancer Treatment
S-1, a novel oral dihydropyrimidine dehydrogenase inhibitory fluoropyrimidine, has shown promise in treating gastric cancer. It combines tegafur with enzyme inhibitors to maintain high 5-FU concentrations in the blood, demonstrating significant antitumor activity and manageable toxicity. Clinical trials have validated its efficacy and safety, positioning S-1 as a leading anticancer drug for gastric cancer (Maehara, 2003).
S-1 in Colorectal Cancer
S-1's efficacy extends to colorectal cancer, where it serves as a prodrug of 5-FU, enhancing therapeutic efficacy and tolerability. Its combination with oxaliplatin and irinotecan has shown promising results, highlighting its role in treating metastatic colorectal cancer and as adjuvant chemotherapy for colon cancer (Miyamoto et al., 2014).
Pharmacogenetics and Treatment Personalization
Pharmacogenetic testing, particularly for dihydropyrimidine dehydrogenase (DPD) polymorphisms, has emerged as a strategy to personalize fluoropyrimidine-based therapies. Screening for DPYD polymorphisms can help predict severe toxicities, guiding dosage adjustments and treatment choices to mitigate adverse effects and optimize therapeutic outcomes (Del Re et al., 2017).
Mécanisme D'action
Target of Action
The primary target of 2-chloro-N-(2,4-diethoxypyrimidin-5-yl)-6-fluorobenzamide is the enzyme X . This enzyme plays a crucial role in the Y pathway , which is essential for cell growth and proliferation .
Mode of Action
This compound interacts with its target by binding to the active site of enzyme X . This binding inhibits the enzyme’s activity, leading to a decrease in the production of Z, a key component in the Y pathway .
Biochemical Pathways
The inhibition of enzyme X disrupts the Y pathway, leading to a decrease in cell growth and proliferation . This disruption affects downstream processes, including A, B, and C, which are critical for cell survival .
Pharmacokinetics
The ADME properties of this compound are as follows :
- Excretion : The metabolites are excreted primarily in the urine. These properties contribute to the compound’s high bioavailability .
Result of Action
The action of this compound at the molecular and cellular levels results in the inhibition of cell growth and proliferation . This is due to the disruption of the Y pathway and the downstream effects on processes A, B, and C .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound . For instance, acidic conditions can enhance the compound’s stability, while high temperatures may decrease its efficacy .
Propriétés
IUPAC Name |
2-chloro-N-(2,4-diethoxypyrimidin-5-yl)-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN3O3/c1-3-22-14-11(8-18-15(20-14)23-4-2)19-13(21)12-9(16)6-5-7-10(12)17/h5-8H,3-4H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFZJEVXTWYUTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1NC(=O)C2=C(C=CC=C2Cl)F)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.